
6-Epi-aloperine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Epi-aloperine, also known as this compound, is a useful research compound. Its molecular formula is C15H24N2 and its molecular weight is 232.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
6-Epi-aloperine exhibits a range of biological activities, making it a candidate for therapeutic applications. Key properties include:
- Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cell lines through various mechanisms, such as inhibiting the PI3K/Akt pathway and promoting the expression of pro-apoptotic genes like caspase-3. It has shown effectiveness against multiple cancers, including breast, prostate, and liver cancers .
- Cardioprotective Effects : The compound demonstrates protective effects against myocardial ischemia and reperfusion injury. Studies have shown that it can prevent lethal ventricular arrhythmias and improve cardiac function post-injury .
- Neuroprotective Effects : In models of cerebral ischemia, this compound has been reported to reduce apoptosis in neuronal cells, suggesting potential applications in treating stroke and neurodegenerative diseases .
Table 1: Summary of Pharmacological Effects of this compound
Case Studies
-
Anticancer Activity in Breast Cancer
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent against breast cancer . -
Cardiac Protection in Ischemia Models
In a rat model of myocardial ischemia, administration of this compound significantly reduced the incidence of ventricular arrhythmias during reperfusion. The study highlighted its role in stabilizing cardiac function and preventing ischemia-induced damage . -
Neuroprotection in Cerebral Ischemia
Research on cerebral ischemia models demonstrated that treatment with this compound reduced neuronal apoptosis and improved functional recovery post-injury. This positions the compound as a promising candidate for neuroprotective therapies .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 6-Epi-aloperine, and how should data inconsistencies be addressed?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HRMS) to confirm structural identity. For purity assessment, HPLC with UV-Vis or diode-array detection is essential. If inconsistencies arise (e.g., unexpected peaks in NMR), cross-validate results with alternative techniques like X-ray crystallography or compare data with published spectra of related alkaloids . Replicate synthesis and characterization steps to rule out procedural errors.
Q. How should researchers design initial in vitro assays to evaluate the bioactivity of this compound?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) or cell-based models (e.g., cytotoxicity in cancer cell lines) based on structural analogs like aloperine. Include positive controls (e.g., known inhibitors) and dose-response curves (e.g., 0.1–100 µM). Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to minimize false positives. Document solvent effects (e.g., DMSO concentration) and cell viability controls .
Q. What strategies ensure reproducibility in synthesizing this compound?
- Methodological Answer : Publish detailed protocols for stereochemical control during synthesis, including reaction conditions (temperature, catalysts) and purification steps (e.g., column chromatography gradients). Use chiral HPLC to confirm enantiomeric purity. Share raw spectral data and chromatograms in supplementary materials to enable cross-validation .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer : Conduct systematic reviews to identify gaps (e.g., variability in cell lines or assay conditions). Employ knockdown/knockout models (e.g., CRISPR-Cas9) to validate molecular targets. Use isotopic labeling or pull-down assays to confirm direct binding interactions. Compare results across independent labs to distinguish compound-specific effects from artifacts .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to cytochrome P450 enzymes. Use QSAR models to estimate logP, bioavailability, and blood-brain barrier penetration. Validate predictions with in vivo PK studies (e.g., plasma half-life in rodent models) and adjust parameters using machine learning algorithms .
Q. How should researchers prioritize hypotheses when this compound exhibits off-target effects in phenotypic screens?
- Methodological Answer : Use chemoproteomics (e.g., activity-based protein profiling) to map unintended interactions. Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify perturbed pathways. Validate findings with selective inhibitors or genetic silencing. Report negative data to refine future screening frameworks .
Q. Data Analysis & Interpretation
Q. What statistical methods are appropriate for dose-response studies of this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Account for heteroscedasticity via weighted least squares. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and power analysis .
Q. How can researchers differentiate artifact signals from true bioactivity in high-throughput screens?
- Methodological Answer : Implement counter-screens (e.g., fluorescence interference assays) and use orthogonal detection methods (e.g., SPR vs. thermal shift). Apply cheminformatics filters (e.g., PAINS) to flag problematic structures. Re-test hits in dose-response format with freshly prepared compound stocks .
Q. Literature & Collaboration
Q. What criteria should guide the selection of primary literature for comparative studies with this compound?
- Methodological Answer : Prioritize studies with full experimental protocols, raw data availability, and independent validation. Exclude reports lacking stereochemical confirmation or using non-quantitative assays. Use tools like SciFinder to track citations of seminal papers (e.g., first isolation studies) .
Q. How can interdisciplinary teams optimize resource allocation for this compound research?
- Methodological Answer : Develop a shared repository for synthetic protocols, spectral data, and bioactivity results. Assign roles based on expertise: organic chemists (synthesis), pharmacologists (in vivo models), and data scientists (multi-omics integration). Use project management frameworks (e.g., Agile) to align milestones with funding cycles .
Propiedades
Fórmula molecular |
C15H24N2 |
---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
(1S,2S,9S,10S)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |
InChI |
InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12-,13+,14+,15-/m1/s1 |
Clave InChI |
SKOLRLSBMUGVOY-CBBWQLFWSA-N |
SMILES isomérico |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)C=C4[C@H]3NCCC4 |
SMILES canónico |
C1CCN2CC3CC(C2C1)C=C4C3NCCC4 |
Pictogramas |
Irritant |
Sinónimos |
6-epi-aloperine Alop1 compound aloperine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.